Cas no 84638-55-1 (Acetoxyvalerenic Acid)

Acetoxyvalerenic Acid structure
Acetoxyvalerenic Acid structure
Product Name:Acetoxyvalerenic Acid
Numero CAS:84638-55-1
MF:C17H24O4
MW:292.370065689087
MDL:MFCD03093738
CID:1071965
PubChem ID:329751687
Update Time:2025-07-15

Acetoxyvalerenic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetoxyvalerenic Acid
    • Acetylvalerenolic acid
    • (2E)-3-[(1R,4S,7R,7aR)-1-(Acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic acid
    • (2E)-3-[(1R,4S,7R,7aR)-1-(Acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic acid (ACI)
    • 2-Propenoic acid, 3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-, [1R-[1α,4α(E),7β,7aα]]- (ZCI)
    • Valerenolic acid, acetyl- (6CI)
    • 2-PROPENOIC ACID, 3-(1-(ACETYLOXY)-2,4,5,6,7,7A-HEXAHYDRO-3,7-DIMETHYL-1H-INDEN-4-YL)-2-METHYL-, (1R-(1.ALPHA.,4.ALPHA.(E),7.ALPHA.,7A.ALPHA.))-
    • Acetoxyvalerenic acid (stn)
    • (2E)-3-[(1S,4S,7R,7aR)-1-(acetyloxy)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
    • Acetoxyvalerenic acid (constituent of valerian) [DSC]
    • Valerenolic acid, acetyl-
    • 8A47JLA8P4
    • 2-Propenoic acid, 3-(1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl)-2-methyl-, (1R-(1alpha,4alpha(E),7alpha,7aalpha))-
    • Acetoxyvalerenic acid (constituent of valerian)
    • DTXSID3033145
    • DTXCID1013145
    • UNII-8A47JLA8P4
    • 84638-55-1
    • BRD-K09314214-001-01-1
    • ACon1_000243
    • Acetoxyvalerenic acid, analytical standard
    • (E)-3-((1R,4S,7R,7aR)-1-Acetoxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylacrylic acid
    • AKOS040763671
    • CS-0160186
    • (2E)-3-[(1R,4S,7R,7aR)-1-acetoxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylacrylic acid
    • NCGC00091920-01
    • MEGxp0_001456
    • 81397-67-3
    • CHEMBL1401208
    • FS-6842
    • Acetoxy valerenic acid
    • C17H24O4
    • G89054
    • HY-N9414
    • (E)-3-[(1R,4S,7R,7aR)-1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
    • [1R-[1alpha,4alpha(E),7beta,7aalpha]]-3-[1-(Acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic acid; Acetylvalerenolic acid; Acetoxyvalerenic acid
    • 2-Propenoic acid,3-[(1R,4S,7R,7aR)-1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-, (2E)-
    • NCGC00091920-03
    • NCGC00091920-02
    • MDL: MFCD03093738
    • Inchi: 1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+/t9-,13+,14-,16+/m1/s1
    • Chiave InChI: VBBXZFLAYWAXSK-HYJCDKNOSA-N
    • Sorrisi: C(/[C@@H]1CC[C@@H](C)[C@H]2[C@@H](CC(=C12)C)OC(=O)C)=C(/C)\C(=O)O

Proprietà calcolate

  • Massa esatta: 292.16745924g/mol
  • Massa monoisotopica: 292.16745924g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 4
  • Complessità: 515
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 63.6Ų

Proprietà sperimentali

  • Densità: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Quasi insolubile (0,013 g/l) (25°C),

Acetoxyvalerenic Acid Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Condizioni di conservazione:2-8°C

Acetoxyvalerenic Acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
A165400-1mg
Acetoxyvalerenic Acid
84638-55-1
1mg
$ 230.00 2023-09-09
TRC
A165400-10mg
Acetoxyvalerenic Acid
84638-55-1
10mg
$ 481.00 2023-09-09
TRC
A165400-50mg
Acetoxyvalerenic Acid
84638-55-1
50mg
$ 1449.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A96110-100mg
2-Propenoic acid, 3-[(1R,4S,7R,7aR)-1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-, (2E)-
84638-55-1
100mg
¥4028.0 2021-09-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89151-10MG
Acetoxyvalerenic acid
84638-55-1
10mg
¥5630.52 2023-10-14
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
18543-10MG
84638-55-1
10MG
¥6066 2023-01-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89151-10MG
84638-55-1
10MG
¥5107.05 2023-01-14
TargetMol Chemicals
TN6767-10 mg
ACETOXYVALERENIC ACID
84638-55-1 97.46%
10mg
¥ 4,470 2023-07-11
TargetMol Chemicals
TN6767-1 mL * 10 mM (in DMSO)
ACETOXYVALERENIC ACID
84638-55-1 97.46%
1 mL * 10 mM (in DMSO)
¥ 3080 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-480763-1mg
Acetoxyvalerenic Acid,
84638-55-1
1mg
¥2858.00 2023-09-05
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD